![molecular formula C8H10BrNO B1358740 3-Bromo-5-propoxypyridine CAS No. 370879-78-0](/img/structure/B1358740.png)
3-Bromo-5-propoxypyridine
Overview
Description
3-Bromo-5-propoxypyridine is a chemical compound with the CAS Number: 370879-78-0 and a molecular weight of 216.08 . Its IUPAC name is 3-bromo-5-propoxypyridine .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-propoxypyridine is 1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromo group at the 3rd position and a propoxy group at the 5th position.Physical And Chemical Properties Analysis
3-Bromo-5-propoxypyridine has a molecular formula of C8H10BrNO and a molecular weight of 216.08 .Scientific Research Applications
Pharmaceutical Research
3-Bromo-5-propoxypyridine may be used in the synthesis of drug molecules or prodrugs. Pyridine derivatives are known to possess a wide range of medicinal applications, including antitubercular , antibacterial , anticholinesterase , antihistamine , and antiulcer activities .
Anticancer Agents
Pyridine scaffolds, like 3-Bromo-5-propoxypyridine, have been explored for their potential as anticancer agents. They can serve as PI3K inhibitors or hsp90 inhibitors, which are crucial in cancer treatment strategies .
Antimicrobial Compounds
The structural similarity to other pyridine derivatives suggests that 3-Bromo-5-propoxypyridine could be investigated for its antibacterial properties, potentially leading to new antimicrobial agents .
Antiviral Research
Pyridine-containing compounds have shown importance in antiviral research. Therefore, 3-Bromo-5-propoxypyridine could be a candidate for synthesizing compounds with antiviral activities .
Antidiabetic Research
Given the medicinal attributes of pyridine scaffolds in synthesizing antidiabetic drugs, 3-Bromo-5-propoxypyridine could be utilized in the development of new treatments for diabetes .
Antimalarial Agents
The compound’s potential use in antimalarial drug development is another area of interest, considering the activity of pyridine derivatives against malaria parasites .
Neurological Disorders
Research into treatments for neurological disorders such as Alzheimer’s disease could benefit from the anticholinesterase activity associated with pyridine derivatives, suggesting a role for 3-Bromo-5-propoxypyridine in this field .
Cardiovascular Therapeutics
The antianginal properties of some pyridine derivatives indicate that 3-Bromo-5-propoxypyridine might be explored for its use in cardiovascular therapeutics .
Mechanism of Action
Target of Action
3-Bromo-5-propoxypyridine is a chemical compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
The mode of action of 3-Bromo-5-propoxypyridine involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic group of 3-Bromo-5-propoxypyridine, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Bromo-5-propoxypyridine is the SM coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3-Bromo-5-propoxypyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition and transmetalation steps, resulting in the transfer of the organic group from boron to palladium .
properties
IUPAC Name |
3-bromo-5-propoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZVZCUMJDFFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627298 | |
Record name | 3-Bromo-5-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-propoxypyridine | |
CAS RN |
370879-78-0 | |
Record name | 3-Bromo-5-propoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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